molecular formula C26H54N4 B14341023 N1,N6-Bis(1,2,2,6,6-pentamethylpiperidin-4-YL)hexane-1,6-diamine CAS No. 99835-47-9

N1,N6-Bis(1,2,2,6,6-pentamethylpiperidin-4-YL)hexane-1,6-diamine

Cat. No.: B14341023
CAS No.: 99835-47-9
M. Wt: 422.7 g/mol
InChI Key: COFLEVLXIIWATL-UHFFFAOYSA-N
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Description

N1,N6-Bis(1,2,2,6,6-pentamethylpiperidin-4-YL)hexane-1,6-diamine is a chemical compound known for its unique structure and properties. It belongs to the class of hindered amine light stabilizers (HALS), which are widely used to protect materials from degradation caused by ultraviolet (UV) radiation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N6-Bis(1,2,2,6,6-pentamethylpiperidin-4-YL)hexane-1,6-diamine typically involves the reaction of hexane-1,6-diamine with 1,2,2,6,6-pentamethylpiperidine under specific conditions. The reaction is usually catalyzed by lithium amide and conducted in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N1,N6-Bis(1,2,2,6,6-pentamethylpiperidin-4-YL)hexane-1,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while substitution reactions can yield various substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1,N6-Bis(1,2,2,6,6-pentamethylpiperidin-4-YL)hexane-1,6-diamine is unique due to its specific structure, which provides enhanced stability and effectiveness in UV protection compared to other similar compounds. Its dual piperidine rings offer superior free radical scavenging capabilities, making it a preferred choice in applications requiring long-term UV stability .

Properties

CAS No.

99835-47-9

Molecular Formula

C26H54N4

Molecular Weight

422.7 g/mol

IUPAC Name

N,N'-bis(1,2,2,6,6-pentamethylpiperidin-4-yl)hexane-1,6-diamine

InChI

InChI=1S/C26H54N4/c1-23(2)17-21(18-24(3,4)29(23)9)27-15-13-11-12-14-16-28-22-19-25(5,6)30(10)26(7,8)20-22/h21-22,27-28H,11-20H2,1-10H3

InChI Key

COFLEVLXIIWATL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1C)(C)C)NCCCCCCNC2CC(N(C(C2)(C)C)C)(C)C)C

Origin of Product

United States

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